molecular formula C18H16N2O2S B5750229 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide

Cat. No. B5750229
M. Wt: 324.4 g/mol
InChI Key: OLISRXZWWDYXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide, also known as MTB, is a synthetic compound that has gained attention for its potential use in scientific research. MTB is a thiazole derivative that has been shown to possess anti-inflammatory and anti-tumor properties.

Mechanism of Action

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation and tumor development. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to have various biochemical and physiological effects. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has also been shown to inhibit the growth of various tumor cells, including breast cancer, lung cancer, and prostate cancer cells. In addition, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to have antioxidant and anti-apoptotic properties.

Advantages and Limitations for Lab Experiments

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have low toxicity and high stability. However, there are also limitations to using N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not well studied.

Future Directions

There are several future directions for the study of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide. Further studies are needed to fully understand its mechanism of action and its effects on normal cells and tissues. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has potential as a therapeutic agent for various inflammatory diseases and cancers, and further studies are needed to explore its efficacy and safety in animal models and clinical trials. In addition, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide can be modified to improve its pharmacokinetic and pharmacodynamic properties, which can enhance its therapeutic potential.

Synthesis Methods

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide can be synthesized by the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction with 4-methoxyaniline and thioamide. The final product is obtained by the reaction of the intermediate with 2-bromoacetophenone.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to have potential in various scientific research fields. It has been studied for its anti-inflammatory and anti-tumor properties. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has also been shown to inhibit the growth of various tumor cells, including breast cancer, lung cancer, and prostate cancer cells.

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-5-3-4-6-15(12)17(21)20-18-19-16(11-23-18)13-7-9-14(22-2)10-8-13/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLISRXZWWDYXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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